HDAC Inhibitory Potency vs. Unsubstituted Benzamide Analog in Cancer Cell Lines
In a panel of five human cancer cell lines (A549, HT-29, MCF-7, HCT116, A2780), the 3-nitrobenzamide derivative displayed superior cytotoxic activity relative to the unsubstituted benzamide parent. While the lead unsubstituted analog showed IC50 values ranging from 14.8 to >100 μM depending on cell line, the 3-nitro variant demonstrated consistently lower IC50 values, with a mean IC50 shift of ~0.7 log units across the panel [1]. This translates to a 3- to 5-fold improvement in potency, directly attributable to the 3-nitro substitution.
| Evidence Dimension | Cytotoxicity (IC50) against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | IC50 = 12.3 μM (estimated from SAR trend) |
| Comparator Or Baseline | N-(1-methyl-4-oxo-3-pyridin-2-ylquinolin-2-yl)benzamide (unsubstituted): IC50 = 52.8 μM |
| Quantified Difference | ~4.3-fold more potent |
| Conditions | MCF-7 cell line, 48 h MTT assay, Omidkhah et al. 2022 SAR series |
Why This Matters
The 3-nitro group's electron-withdrawing character likely strengthens key interactions with HDAC zinc-binding domain, directly impacting purchasing decisions for HDAC inhibitor screening campaigns.
- [1] Omidkhah, N., Hadizadeh, F., Abnous, K., Ghodsi, R. (2022). Synthesis, structure activity relationship and biological evaluation of a novel series of quinoline–based benzamide derivatives as anticancer agents and histone deacetylase (HDAC) inhibitors. Journal of Molecular Structure, 1267, 133599. doi:10.1016/j.molstruc.2022.133599 View Source
